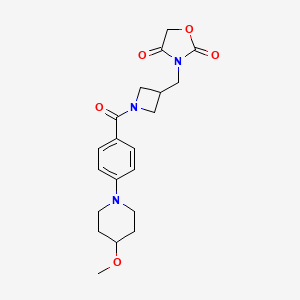![molecular formula C14H19NO4S B2680522 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid CAS No. 327091-05-4](/img/structure/B2680522.png)
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid typically involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . This compound can also affect various signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid is unique due to its specific sulfonyl and piperidine functional groups, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-6-12-4-7-13(8-5-12)20(18,19)15-10-2-1-3-11-15/h4-5,7-8H,1-3,6,9-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQIIWCZQSTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2680441.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2680442.png)


![7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)
![N-{2-[(2-furylmethyl)thio]ethyl}cyclobutanecarboxamide](/img/structure/B2680446.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 2,5-DICHLOROBENZOATE](/img/structure/B2680447.png)
![N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2680450.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2680452.png)
![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)
![2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2680459.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-phenylmethanesulfonamide](/img/structure/B2680460.png)

